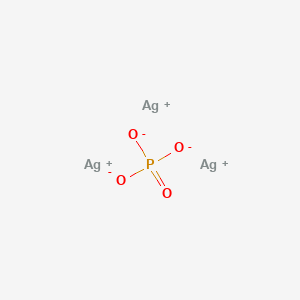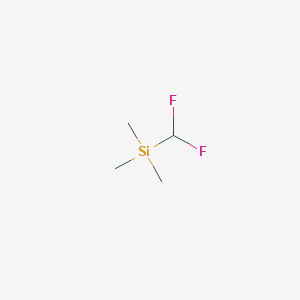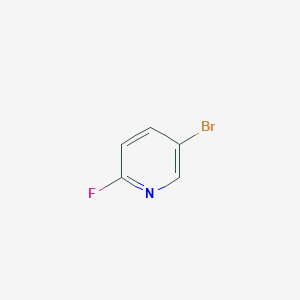
5-Bromo-2-fluoropyridine
Overview
Description
5-Bromo-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
Synthesis Analysis
The synthesis of 2-amino-5-fluoropyridines was achieved in 8–85% yields by palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . 2-Bromo-5-fluoropyridine was obtained by radiofluorination of anisyl (2-bromopyridinyl-5)iodonium triflate .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoropyridine is C5H3BrFN, with a molecular weight of 175.99 . It is a colorless to light yellow to light orange clear liquid .Chemical Reactions Analysis
5-Bromo-2-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
5-Bromo-2-fluoropyridine is a liquid at 20°C . It has a boiling point of 63°C/15 mmHg, a flash point of 73°C, a specific gravity of 1.72, and a refractive index of 1.53 .Scientific Research Applications
- Application : Researchers have used 5-Bromo-2-fluoropyridine as a scaffold to design potent Y5 receptor inhibitors. These compounds may have therapeutic potential for obesity, anxiety, and related disorders .
- Application : Scientists have explored 5-Bromo-2-fluoropyridine derivatives as potential Mpro inhibitors. These compounds could contribute to COVID-19 treatment .
- Application : 5-Bromo-2-fluoropyridine has been investigated as a scaffold for developing IDO-1 inhibitors. These molecules may enhance cancer immunotherapy by modulating immune responses .
- Application : Researchers use this compound to synthesize materials for organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells .
- Application : It participates in various reactions, such as Suzuki-Miyaura cross-coupling, to create diverse pyridine-based derivatives for pharmaceutical and material science applications .
Neuropeptide Y Receptor Y5 Inhibitors
SARS-CoV-2 Main Protease Inhibitors
Indoleamine-2,3-Dioxygenase-1 (IDO-1) Inhibitors
Semiconductor Building Blocks
Heterocyclic Synthesis
Benzofurano [3,2-d]pyrimidin-2-one Derivatives
Mechanism of Action
Target of Action
5-Bromo-2-fluoropyridine is a halogenated pyridine derivative that is used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy . The bromine and fluorine substituents have different reactivity, which allows for diverse interactions with various targets .
Mode of Action
The mode of action of 5-Bromo-2-fluoropyridine is largely dependent on its reactivity. The fluorine substituent favors nucleophilic aromatic substitution, while the bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling . This allows for the formation of various biologically active compounds through selective reactions .
Biochemical Pathways
5-Bromo-2-fluoropyridine is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its physical properties such as boiling point (162-164 °c/750 mmhg) and density (171 g/mL at 25 °C) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 5-Bromo-2-fluoropyridine are largely dependent on the specific biochemical reactions it undergoes and the resulting compounds formed. For example, it has been used to synthesize inhibitors of the main protease of SARS-CoV-2, potentially contributing to antiviral activity .
Action Environment
The action of 5-Bromo-2-fluoropyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, safety data indicates that the compound is combustible and can cause eye, skin, and respiratory irritation . These factors can influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
5-Bromo-2-fluoropyridine is classified as a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQKYGWKHTRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382478 | |
| Record name | 5-Bromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoropyridine | |
CAS RN |
766-11-0 | |
| Record name | 5-Bromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Bromo-2-fluoropyridine a useful building block in organic synthesis?
A1: 5-Bromo-2-fluoropyridine is a versatile starting material for synthesizing more complex molecules. The research demonstrates this by outlining a synthetic route using 5-Bromo-2-fluoropyridine to create a variety of 3,5-disubstituted 2-fluoropyridines and their corresponding 2-pyridones. [] This is possible due to the reactivity of both the bromine and fluorine substituents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
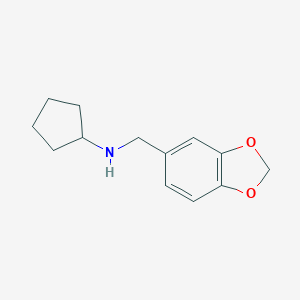
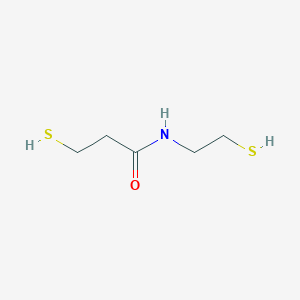
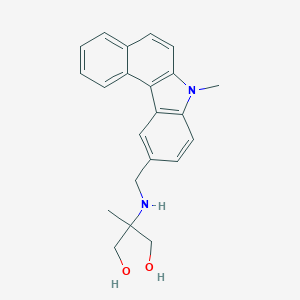


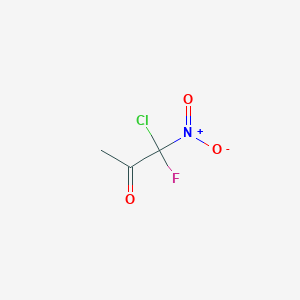
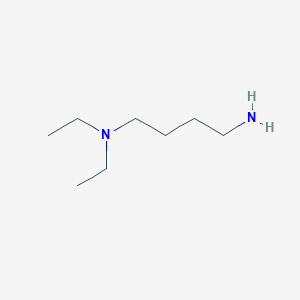


![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
